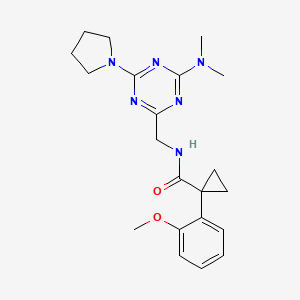

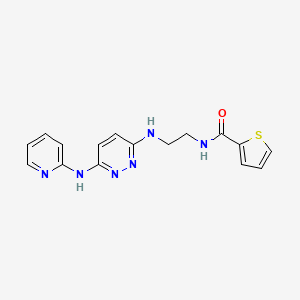

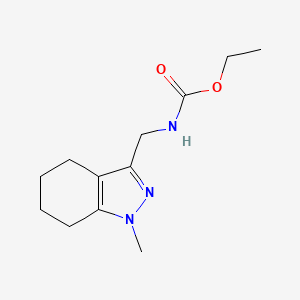

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide, also known as PTX008, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapy.

Applications De Recherche Scientifique

Heterocyclic Synthesis and Amplification of Antimicrobial Activity

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide and its derivatives have been investigated for their roles in the synthesis of unfused heterobicycles. Brown and Cowden (1982) described the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate, leading to pyrimidin-4(3H)-ones with varied substituents, including pyridinyl derivatives. These compounds were further explored for their ability to amplify the activity of phleomycin against Escherichia coli, indicating their potential as amplifiers in antimicrobial strategies (Brown & Cowden, 1982).

Antimicrobial Evaluation

The synthesis of new thienopyrimidine derivatives has been explored for their antimicrobial properties. Bhuiyan et al. (2006) reported on the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, resulting in thieno[3,2-e]imidazo[1,2-c]pyrimidine derivatives. These compounds showed pronounced antimicrobial activity, highlighting the compound's relevance in the development of new antimicrobial agents (Bhuiyan et al., 2006).

Biological Activity and Molecular Interactions

Further research into the biological activity of related derivatives has been conducted. For example, Liu et al. (1996) synthesized 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, evaluating their inhibitors for CDP reductase activity and their cytotoxicity in vitro and antineoplastic activity in vivo against the L1210 leukemia. These studies demonstrate the compound's potential in the development of anticancer drugs and the broader implications for therapeutic applications (Liu et al., 1996).

Synthesis and Antitumor Activities

The compound's derivatives have also been synthesized and evaluated for their antitumor and antibacterial activities. Hafez et al. (2017) prepared novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, demonstrating significant activity against various cancer cell lines and bacterial strains. This underscores the compound's utility in the discovery and development of new antitumor and antibacterial agents (Hafez et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.

Mode of Action

It’s known that similar compounds interact with their targets and cause changes that lead to their anti-tubercular activity

Biochemical Pathways

It’s known that similar compounds affect the biochemical pathways of mycobacterium tuberculosis, leading to its inhibition

Pharmacokinetics

Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, and the results indicate that these compounds are non-toxic to human cells

Result of Action

Similar compounds have been reported to exhibit significant anti-tubercular activity

Action Environment

It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature

Propriétés

IUPAC Name |

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c23-16(12-4-3-11-24-12)19-10-9-18-14-6-7-15(22-21-14)20-13-5-1-2-8-17-13/h1-8,11H,9-10H2,(H,18,21)(H,19,23)(H,17,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPASACZCCLWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766035.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2766038.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B2766047.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)

![3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766054.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)